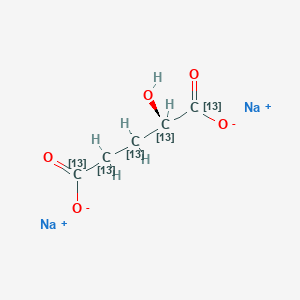

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

Description

Properties

IUPAC Name |

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-JVBXKYRZSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Quantitation of the Oncometabolite (2R)-2-Hydroxyglutarate: A Technical Guide to the 13C5-Labeled Standard

Executive Summary

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 (2-HG-13C5) is the stable isotope-labeled analog of the oncometabolite (2R)-2-hydroxyglutarate (

The accumulation of (2R)-2-HG is the direct metabolic consequence of neomorphic mutations in Isocitrate Dehydrogenase (IDH1/2), a hallmark of low-grade gliomas, secondary glioblastomas, and Acute Myeloid Leukemia (AML). This guide details the physicochemical properties, pathophysiological mechanism, and validated analytical workflows for utilizing the 13C5-labeled standard in drug development and clinical research.

Part 1: Chemical Identity & Properties

The 13C5-labeled standard is synthesized with all five carbon atoms of the glutarate backbone replaced by Carbon-13. This results in a mass shift of +5 Daltons relative to the endogenous metabolite, ensuring complete resolution in mass spectrometry while maintaining identical chromatographic behavior.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Compound Name | (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 |

| Synonyms | |

| Chemical Formula | |

| Molecular Weight | 197.04 g/mol (Salt) / 153.11 g/mol (Free Acid Anion) |

| Unlabeled Counterpart | 192.08 g/mol (Salt) / 148.11 g/mol (Free Acid) |

| Isotopic Purity | |

| Stereochemistry | (2R) / |

| Solubility | Water (> 50 mg/mL); Insoluble in non-polar organic solvents |

| Appearance | White to off-white hygroscopic solid |

Stability & Handling[4][11]

-

Hygroscopicity: The disodium salt is highly hygroscopic. Weighing must be performed rapidly or in a controlled humidity environment.

-

Storage: Store solid powder at -20°C.

-

Solution Stability: Aqueous stock solutions (10 mM) are stable for 1 month at -20°C. For long-term storage, aliquoting is mandatory to prevent freeze-thaw degradation.

Part 2: Biological Significance (The "Why")

The utility of (2R)-2-HG-13C5 is grounded in the "oncometabolite hypothesis." Under normal physiological conditions, IDH1/2 catalyze the oxidative decarboxylation of isocitrate to

In tumors harboring IDH1 (R132) or IDH2 (R140/R172) mutations, the enzyme acquires a neomorphic activity .[3] It consumes NADPH to reduce

Pathway Visualization

The following diagram illustrates the divergence between normal Krebs cycle metabolism and the mutant IDH pathway.

Figure 1: The neomorphic reduction of

Part 3: Analytical Application (The "How")

Quantifying 2-HG requires high specificity because the (2S)-enantiomer (

The Role of the 13C5 Internal Standard

Using the 13C5-labeled standard corrects for:

-

Ionization Suppression: Co-eluting matrix components (lipids, salts) in plasma/urine often suppress the MS signal. The 13C5 isotope experiences the exact same suppression as the analyte, normalizing the response.

-

Extraction Efficiency: Adding the IS before protein precipitation accounts for any analyte loss during sample prep.

Experimental Protocol: LC-MS/MS Quantification

Objective: Absolute quantitation of (2R)-2-HG in human plasma.

1. Reagent Preparation

-

Stock Solution: Dissolve 1 mg of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 in water to yield a 10 mM stock.

-

Working IS Solution: Dilute stock to 10

M in 80% Methanol (MeOH).

2. Sample Preparation (Protein Precipitation)

-

Aliquot 50

L of plasma into a 1.5 mL centrifuge tube. -

Add 200

L of Working IS Solution (Cold). -

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an LC vial.

3. LC-MS/MS Conditions

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 (if using ion-pairing reagents). Note: To separate 2R/2S enantiomers, a chiral column (e.g., Astec CHIROBIOTIC) or DATAN derivatization is required.

-

Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

-

Ionization: ESI Negative Mode (

).

4. MRM Transitions (Multiple Reaction Monitoring)

The method relies on the deprotonated molecular ion

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| (2R)-2-HG (Endogenous) | 147.0 | 129.0 (Loss of | 15 |

| (2R)-2-HG-13C5 (IS) | 152.0 | 134.0 (Loss of | 15 |

Analytical Workflow Diagram

Figure 2: Stable Isotope Dilution LC-MS/MS Workflow for 2-HG Quantitation.

References

-

Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[1][5] Nature, 462(7274), 739–744. [Link]

-

Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[6][7][8] Cancer Cell, 19(1), 17–30. [Link]

-

Intlekofer, A. M., & Thompson, C. B. (2018). At the Bench: Preclinical Evidence for the Clinical Development of IDH Inhibitors. Nature Reviews Clinical Oncology. [Link]

-

Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS.[1][2] Application Note. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. lcms.cz [lcms.cz]

- 3. Identification of additional IDH mutations associated with oncometabolite R(-)-2-hydroxyglutarate production. [vivo.weill.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-2-Hydroxyglutaric acid | C5H8O5 | CID 439391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Synthesis of 13C-labeled 2-hydroxyglutaric acid for metabolic studies.

Technical Guide: Synthesis of C-Labeled 2-Hydroxyglutaric Acid

Executive Summary & Strategic Selection

The accumulation of D-2-hydroxyglutarate (D-2-HG) is the hallmark of neomorphic IDH1/2 mutations in gliomas and AML. Accurate metabolic flux analysis (MFA) and quantification require high-purity, stable isotope-labeled standards (e.g.,

Unlike standard metabolites, 2-HG presents a critical stereochemical challenge: D-2-HG is the oncometabolite , while L-2-HG is a distinct metabolic error product (L-2-hydroxyglutaric aciduria).

Synthesis Route Decision Matrix

| Feature | Route A: Enzymatic Synthesis | Route B: Chemical Reduction |

| Stereochemistry | High Fidelity (>99% ee) | Racemic (50:50 D/L) |

| Precursor | ||

| Reagents | D-HGDH or IDH1(R132H), NADH | NaBH |

| Complexity | Low (One-pot) | Medium (Requires Chiral Purification) |

| Primary Use | Biological Standards / Probes | Bulk Chemical Standards |

Precursor Selection

For both protocols, the carbon backbone is derived from commercially available isotopologues of

-

Target:

(Universal label for Mass Spec Internal Standard) -

Starting Material: Sodium

-ketoglutarate (Sigma/Cambridge Isotope Labs). -

Alternative:

-ketoglutarate (For specific decarboxylation tracking).

Protocol A: Stereoselective Enzymatic Synthesis (Gold Standard)

This method utilizes the natural stereospecificity of Hydroxyglutarate Dehydrogenase (HGDH) or mutant IDH1 to produce enantiopure D-2-HG.

Reagents

-

Substrate: 10 mg

-ketoglutarate. -

Enzyme: Recombinant human D-2-HGDH (or IDH1 R132H mutant).

-

Cofactor: NADH (Stoichiometric excess, 1.2 eq) or catalytic NADH with a recycling system (Formate Dehydrogenase).

-

Buffer: 100 mM HEPES (pH 7.4).

Step-by-Step Workflow

-

Reaction Assembly: In a 1.5 mL microcentrifuge tube, dissolve 10 mg of

C- -

Cofactor Addition: Add 1.2 molar equivalents of NADH. (Note: Monitor absorbance at 340 nm to ensure NADH quality).

-

Initiation: Add 5 units of D-2-HGDH enzyme.

-

Incubation: Incubate at 37°C for 2 hours.

-

Validation: Monitor the decrease in A340 (NADH consumption) to verify reaction progress.

-

-

Quenching: Stop reaction by adding cold methanol (1:1 v/v) to precipitate the enzyme.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing

. -

Purification: Evaporate solvent under nitrogen flow. Reconstitute in HPLC-grade water.

Protocol B: Chemical Synthesis (Racemic)

For labs lacking specific enzymes, chemical reduction using Sodium Borohydride (

Reagents

-

Substrate:

-ketoglutarate. -

Reducing Agent: Sodium Borohydride (

).[1][2] -

Solvent: Methanol/Water (4:1).

Step-by-Step Workflow

-

Solubilization: Dissolve 50 mg

-KG in 5 mL MeOH/H -

Reduction: Slowly add

(2.0 equivalents) over 10 minutes. The reaction is exothermic; maintain on ice. -

Stirring: Allow to warm to room temperature and stir for 60 minutes.

-

Quenching: Add 1M HCl dropwise until pH < 2 to destroy excess borohydride.

-

Extraction: Extract with Ethyl Acetate (3x). Pool organic layers and dry over anhydrous

.[3] -

Isolation: Evaporate solvent to yield Racemic

.

Chiral Resolution (Crucial Step)

To separate D- and L- isomers from this racemate, you must use Chiral HPLC or Diastereomeric Derivatization (see Section 5).

Quality Control & Self-Validating Systems

The "DATAN" Validation System

Distinguishing D- and L-2-HG is difficult on standard C18 columns. The most robust validation method is derivatization with (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) .

-

Mechanism: DATAN reacts with the hydroxyl group of 2-HG to form diastereomers.

-

Result: D-2-HG-DATAN and L-2-HG-DATAN have significantly different retention times on standard reverse-phase (C18) columns.

Validation Protocol:

-

Take 10

L of synthesized -

Add 50

L of DATAN solution (50 mg/mL in dichloromethane/acetic acid). -

Heat at 75°C for 30 mins.

-

Analyze via LC-MS/MS (MRM mode).

-

Success Criteria: Enzymatic synthesis (Protocol A) should show a single peak matching the D-standard. Chemical synthesis (Protocol B) should show two peaks (1:1 ratio).

-

Visualization of Synthesis & Validation Logic

Caption: Workflow comparing enzymatic vs. chemical synthesis routes. Route A yields enantiopure product directly, while Route B requires downstream chiral resolution.

Application: Metabolic Flux Analysis (MFA)

Once synthesized, the

The IDH Flux Pathway

Understanding the biological context is essential for experimental design. In IDH-mutant cells, the flux is diverted from the TCA cycle.[4]

Caption: Pathological diversion of carbon flux in IDH-mutant cells. 13C-labeling traces the glutamine backbone into the 2-HG pool.

Experimental Usage

-

Spike-In Standard: Add a known concentration of your synthesized

to cell lysate before extraction. -

Mass Spec Analysis: Monitor the ratio of Endogenous 2-HG (Mass M+0) to Standard 2-HG (Mass M+5).

-

Calculation:

References

-

Dang, L. et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[5][6][7][8][9] Nature, 462, 739–744. Link

-

Struys, E. A. et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 50(8), 1391–1395. Link

-

Cheng, S. et al. (2015). Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Scientific Reports, 5, 15233. Link

-

Oldham, W. M. et al. (2015). 13C- and 2H-flux analysis of D-2-hydroxyglutarate production in IDH1 mutant cells. Metabolic Engineering, 29, 47-54. Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. TM-07: 13C MRS DETECTS METABOLIC FLUX ADAPTATION IN IDH MUTANT GLIOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 CAS number and molecular weight.

An In-Depth Technical Guide to (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅

The Emergence of an Oncometabolite: Understanding (2R)-2-Hydroxyglutarate

In the landscape of cancer biology, few molecules have so profoundly shifted our understanding of metabolic dysregulation as (2R)-2-hydroxyglutaric acid (D-2-HG). Once considered a minor, low-abundance metabolite, D-2-HG is now recognized as a pivotal oncometabolite, a molecule whose accumulation directly contributes to malignant transformation.[1] Its story is intrinsically linked to mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes.[1]

Normally, these enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific gain-of-function mutations, commonly found in gliomas, acute myeloid leukemia (AML), and other cancers, grant these enzymes a neomorphic ability: the NADPH-dependent reduction of α-KG to D-2-HG.[1] The resulting accumulation of D-2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations that drive oncogenesis.[2]

This direct link between D-2-HG levels and IDH mutation status has made its accurate quantification a critical objective for both basic research and clinical diagnostics.[3] It serves as a biomarker for disease stratification, monitoring therapeutic response to IDH inhibitors, and understanding fundamental cancer metabolism.[3][4] To achieve the required precision and accuracy in complex biological matrices, analytical chemists rely on the gold-standard technique of stable isotope dilution mass spectrometry (SID-MS). The cornerstone of this method is the use of a stable isotope-labeled internal standard, for which (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ is the ideal tool. This guide provides a comprehensive technical overview of its properties and its application in quantitative metabolomics.

Physicochemical Properties and Data

The utility of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ as an internal standard is rooted in its specific physicochemical characteristics. It is chemically identical to the endogenous analyte but has a greater mass due to the incorporation of five ¹³C atoms. This mass shift allows it to be distinguished by a mass spectrometer, while its identical chemical structure ensures it behaves the same way during sample extraction, derivatization, and chromatographic separation.

| Property | Value | Source(s) |

| Compound Name | (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ | [5] |

| Synonyms | D-α-Hydroxyglutaric acid-¹³C₅ disodium salt, 2-Hydroxyglutarate-¹³C₅, Disodium (R)-2-hydroxyglutarate-¹³C₅ | [5] |

| CAS Number | 1648909-80-1 | [5] |

| Molecular Formula | ¹³C₅H₆Na₂O₅ | |

| Molecular Weight | 197.04 g/mol | [6] |

| Mass Shift vs. Unlabeled | M+5 | |

| Unlabeled MW (Acid Form) | 148.11 g/mol | [7] |

| Unlabeled MW (Disodium Salt) | 192.08 g/mol | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥94% | |

| Form | Powder | |

| Storage Temperature | -20°C |

The Principle of Stable Isotope Dilution for Quantitative Analysis

Stable Isotope Dilution Mass Spectrometry (SID-MS) is the reference method for endogenous compound quantification due to its superior accuracy and precision. It corrects for two major sources of analytical error: analyte loss during sample preparation and signal suppression or enhancement from the sample matrix (matrix effects).

The workflow is based on a simple yet robust principle:

-

Spiking: A precisely known quantity of the heavy-labeled internal standard ((2R)-2-HG-¹³C₅) is added to the biological sample (e.g., plasma, urine, tissue extract) at the very first step of the sample preparation process.

-

Equilibration: The standard equilibrates with the sample, mixing thoroughly with the endogenous, unlabeled analyte (D-2-HG).

-

Co-Processing: From this point forward, any loss of material during extraction, cleanup, or derivatization affects both the labeled standard and the unlabeled analyte equally. Their ratio remains constant.

-

Detection: Following chromatographic separation, the mass spectrometer detects both the analyte and the internal standard simultaneously. They are separated by their mass-to-charge ratio (m/z).

-

Quantification: The concentration of the analyte in the original sample is calculated from the ratio of the instrument response (e.g., peak area) of the analyte to that of the internal standard, by referencing a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Experimental Protocol: Quantification of D-2-HG in Human Plasma via LC-MS/MS

This protocol provides a validated methodology for the precise measurement of D-2-HG in human plasma, adapted from established methods in the literature.[3][8][9] It is a self-validating system because the constant ratio of analyte to internal standard confirms the integrity of the process from extraction to detection.

Materials and Reagents

-

(2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ (Internal Standard, IS)

-

(2R)-2-Hydroxyglutaric acid disodium salt (Unlabeled Analytical Standard)

-

LC-MS Grade Methanol, Acetonitrile, and Water

-

LC-MS Grade Formic Acid

-

Human Plasma (charcoal-stripped or from a certified source for calibration curve)

-

Microcentrifuge tubes, pipettes, and other standard laboratory glassware

Preparation of Stock Solutions and Calibration Standards

-

Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 1 mg of (2R)-2-HG-¹³C₅, dissolve in 1 mL of water. Store at -20°C.

-

IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 in 50:50 Methanol:Water. This will be the spiking solution.

-

Unlabeled Standard Stock (1 mg/mL): Accurately weigh 1 mg of unlabeled (2R)-2-HG, dissolve in 1 mL of water. Store at -20°C.

-

Calibration Curve: Perform serial dilutions of the unlabeled standard stock in charcoal-stripped plasma or a surrogate matrix to create calibration standards ranging from low nM to high µM concentrations, covering the expected physiological and pathological range.

Sample Preparation: Protein Precipitation

-

Thaw: Allow unknown plasma samples and calibration standards to thaw completely on ice.

-

Aliquot: Pipette 50 µL of each sample/standard into a clean 1.5 mL microcentrifuge tube.

-

Spike: Add 10 µL of the IS Working Solution (1 µg/mL) to every tube (except for a "double blank" sample containing only plasma and precipitation solvent). Vortex briefly.

-

Precipitate: Add 200 µL of ice-cold acetonitrile or methanol to each tube. This denatures and precipitates plasma proteins.

-

Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation and extraction of the analyte into the solvent.

-

Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis, avoiding the protein pellet.

LC-MS/MS Analysis

The goal is to chromatographically separate 2-HG from other isomers and matrix components before detection. A HILIC or reversed-phase C18 column can be used.

Exemplary LC-MS/MS Parameters:

| Parameter | Setting | Rationale |

| LC Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Provides excellent retention and peak shape for small polar molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for reversed-phase chromatography. |

| Gradient | 0-95% B over 5 minutes | A gradient elution ensures that analytes are effectively separated and eluted with sharp peaks. |

| Flow Rate | 0.4 mL/min | Typical flow rate for UPLC systems, balancing speed and separation efficiency. |

| Column Temp | 40°C | Increases efficiency and reduces backpressure. |

| MS Ionization | Heated Electrospray (HESI), Negative Ion Mode | ESI is standard for polar metabolites; negative mode is optimal for acidic compounds. |

| Analyte MRM | Q1: 147.0 -> Q3: 87.0 | Precursor ion [M-H]⁻ for unlabeled 2-HG and a characteristic product ion. |

| IS MRM | Q1: 152.0 -> Q3: 92.0 | Precursor ion [M-H]⁻ for ¹³C₅-labeled 2-HG and its corresponding product ion. |

Note: MRM (Multiple Reaction Monitoring) transitions must be optimized empirically on the specific mass spectrometer being used.

Advanced Considerations for Methodological Integrity

-

Chiral Separation: This protocol quantifies total D-2-HG. However, L-2-HG is also a metabolite of clinical interest. To separate the enantiomers, two primary strategies exist: 1) use a chiral chromatography column, or 2) derivatize the analytes with a chiral reagent (like diacetyl-L-tartaric anhydride, DATAN) to form diastereomers, which can then be separated on a standard achiral column like a C18.[8][10] The choice of strategy depends on available instrumentation and desired throughput.

-

Metabolic Flux Tracing: Beyond its use as an internal standard, ¹³C-labeled 2-HG can act as a metabolic tracer.[11] In this experimental design, cells or organisms are cultured with ¹³C-labeled 2-HG, and downstream metabolites are analyzed by mass spectrometry. This allows researchers to track the metabolic fate of 2-HG carbon, answering questions about whether it can be converted back to other central carbon metabolites.[11][12] While some studies show 2-HG is largely a metabolic dead-end, tracing is the definitive method to investigate its potential catabolism.[11]

Conclusion

(2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ is an indispensable tool for researchers and clinicians investigating the role of metabolism in cancer and other diseases. As a stable isotope-labeled internal standard, it enables the highly accurate and precise quantification of the oncometabolite D-2-HG from complex biological samples. Its use within a robust SID-MS workflow provides a self-validating system that corrects for analytical variability, ensuring that the resulting data is trustworthy and reproducible. This high-fidelity measurement is fundamental to advancing our understanding of IDH-mutant pathologies and developing targeted therapies.

References

-

Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391-1395. [Link]

-

Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. PubMed. [Link]

-

SciSpace. (2004). Measurement of Urinary d- and l-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography–Tandem Mass Sp. [Link]

-

Gibson, K. M., et al. (1993). Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias. Pediatric Research, 34(3), 277-280. [Link]

-

Kovács, Z., et al. (2022). Development and validation of an LC–MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma. Bioanalysis, 14(23), 1545-1558. [Link]

-

Mashimo, T., et al. (2016). Conditions for 13C NMR Detection of 2-Hydroxyglutarate in Tissue Extracts from IDH-Mutated Gliomas. PLoS ONE, 11(6), e0156942. [Link]

-

Gelman, S. J., et al. (2015). Evidence that 2-hydroxyglutarate is not readily metabolized in colorectal carcinoma cells. Cancer & Metabolism, 3, 13. [Link]

-

Keshari, K. R., et al. (2023). Monitoring response to a clinically relevant IDH inhibitor in glioma—Hyperpolarized 13C magnetic resonance spectroscopy approaches. Neuro-Oncology Advances, 5(1), vdad133. [Link]

-

Chaumeil, M. M., et al. (2014). Hyperpolarized [1-¹³C] Glutamate: A Metabolic Imaging Biomarker of IDH1 Mutational Status in Glioma. Cancer Research, 74(16), 4247-4257. [Link]

-

Choi, C., et al. (2018). 900MHz 1H-/13C-NMR analysis of 2-hydroxyglutarate and other brain metabolites in human brain tumor tissue extracts. Magnetic Resonance in Chemistry, 56(9), 889-897. [Link]

-

PubChem. D-2-Hydroxyglutaric acid. [Link]

-

Miura, N., et al. (2019). Synthesis of [1-¹³C-5-¹²C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate. Scientific Reports, 9, 13247. [Link]

Sources

- 1. Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. D- -Hydroxyglutaric acid-13C5 disodium salt, 98.0% (GC), MilliporeSigma Supelco 10 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 6. isotope.com [isotope.com]

- 7. D-2-Hydroxyglutaric acid | C5H8O5 | CID 439391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. scispace.com [scispace.com]

- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 12. Conditions for 13C NMR Detection of 2-Hydroxyglutarate in Tissue Extracts from IDH-Mutated Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

The Oncometabolite Paradigm: 2-Hydroxyglutarate (2-HG) in Cancer Metabolism

[1][2][3]

Executive Summary: The Neomorphic Shift

The discovery of 2-hydroxyglutarate (2-HG) accumulation in IDH-mutant cancers represented a paradigm shift in oncology: the realization that a single metabolite could drive tumorigenesis through epigenetic and metabolic rewiring.[1] Unlike classic oncogenes that drive proliferation via kinase signaling, mutant Isocitrate Dehydrogenases (IDH1/2) acquire a neomorphic enzymatic activity .[2] They abandon their canonical role in the TCA cycle to convert

This guide dissects the function of 2-HG not merely as a byproduct, but as a competitive inhibitor of

Biochemistry: Chirality and Synthesis

To understand the function of 2-HG, one must distinguish between its enantiomers. While chemically identical, their biological sources and potencies differ.

The Neomorphic Reaction

Wild-type IDH1 (cytosolic) and IDH2 (mitochondrial) catalyze the oxidative decarboxylation of isocitrate to

The Reaction:

Enantiomer Specificity

-

D-2-HG (R-2-HG): The primary oncometabolite produced by mutant IDH1/2. It accumulates to millimolar concentrations (up to 10-30 mM) in tumors.

-

L-2-HG (S-2-HG): Produced promiscuously by Malate Dehydrogenase (MDH) and Lactate Dehydrogenase (LDH) under hypoxic or acidic conditions (low pH).

-

Significance: While both inhibit dioxygenases, L-2-HG is often a more potent inhibitor of TET enzymes than D-2-HG, though D-2-HG is far more abundant in IDH-mutant cancers.

Mechanism of Action: Competitive Inhibition

The structural similarity between 2-HG and

Epigenetic Remodeling (The "Hypermethylator" Phenotype)

The most critical function of 2-HG is the induction of a block in differentiation.

-

TET Inhibition (DNA Hypermethylation): 2-HG inhibits the Ten-Eleven Translocation (TET) family (TET2), which converts 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).

-

JmjC Inhibition (Histone Hypermethylation): 2-HG inhibits Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDM4A, KDM4C).[4]

-

Result: Accumulation of repressive marks like H3K9me3 and H3K27me3, locking chromatin in a "stem-like" state.

-

The Hypoxia and Matrix Axis

-

HIF Pathway: 2-HG inhibits Prolyl Hydroxylases (PHDs/EGLNs), which normally mark HIF-1

for degradation. This leads to "pseudohypoxia"—stabilization of HIF-1 -

Collagen Maturation: 2-HG inhibits Collagen Prolyl-4-Hydroxylase (C-P4H), preventing the formation of hydroxyproline residues essential for collagen stability.

-

Result: Defective basement membranes, potentially aiding tumor invasion.

-

Visualization: The 2-HG Signaling Cascade

Caption: The central role of D-2-HG in inhibiting

Metabolic Vulnerabilities & Reprogramming

The production of 2-HG is not metabolically free; it imposes specific stresses on the cancer cell that can be exploited therapeutically.

Table 1: Metabolic Vulnerabilities in IDH-Mutant Cancers

| Metabolic Feature | Mechanism | Therapeutic Vulnerability |

| NADPH Depletion | Conversion of | Sensitivity to ROS-inducing agents (e.g., Radiation, Cisplatin). |

| NAD+ Depletion | Downregulation of NAPRT1 and increased NAD+ consumption. | Sensitivity to NAMPT inhibitors (blocks NAD+ salvage pathway). |

| Glutamine Addiction | Cells rely on glutaminolysis to replenish | Sensitivity to Glutaminase (GLS) inhibitors (e.g., Telaglenastat). |

| BCL-2 Dependence | 2-HG induced signaling creates a dependency on anti-apoptotic BCL-2. | Sensitivity to Venetoclax (BCL-2 inhibitor). |

| Asparagine Auxotrophy | IDH mutations can sensitize cells to asparagine depletion (context-dependent). | Sensitivity to L-Asparaginase (in specific subsets).[5] |

Experimental Protocol: Enantiomer-Specific Detection

Standard LC-MS cannot distinguish D-2-HG from L-2-HG. To validate the "oncometabolite" status, researchers must use chiral derivatization.

Methodology: DATAN Derivatization LC-MS/MS Rationale: Diacetyl-L-tartaric anhydride (DATAN) reacts with 2-HG to form diastereomers, which can be separated on a standard C18 reverse-phase column.

Step-by-Step Workflow

-

Sample Preparation:

-

Extract metabolites from 1x10^6 cells or 20 µL plasma using 80% cold methanol (-80°C).

-

Add internal standard (D-2-HG-13C5).

-

Centrifuge at 14,000g for 10 min at 4°C.

-

-

Drying (Critical Step):

-

Transfer supernatant to a glass vial.

-

Evaporate to complete dryness under nitrogen flow or vacuum concentrator. Note: Any residual water will hydrolyze the DATAN reagent.

-

-

Derivatization:

-

Resuspend residue in 50 µL of DATAN solution (50 mg/mL in Acetonitrile:Acetic Acid 4:1).

-

Incubate at 75°C for 30 minutes.

-

Cool to room temperature.[6]

-

Reconstitute in HPLC water (e.g., 100 µL).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-Aq).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Transitions (MRM): Monitor transitions specific to the DATAN-2-HG adduct (e.g., m/z 363 -> 147).

-

Result: L-2-HG typically elutes before D-2-HG (check standards).

-

Visualization: Analytical Workflow

Caption: Workflow for distinguishing D- and L-2-HG enantiomers using DATAN derivatization.

Therapeutic Targeting

The clinical success of IDH inhibitors validates 2-HG as a driver oncometabolite.

-

Ivosidenib (AG-120): Targeted inhibitor of mutant IDH1.[7][8]

-

Enasidenib (AG-221): Targeted inhibitor of mutant IDH2.[8]

-

Vorasidenib (AG-881): Dual inhibitor, brain-penetrant (crucial for Glioma).

Mechanism of Action: These drugs are allosteric inhibitors that bind the mutant enzyme, locking it in a non-catalytic conformation. This stops 2-HG production, releases the differentiation block, and allows blast cells to mature (Differentiation Therapy).

Clinical Note: A key side effect is Differentiation Syndrome , caused by the rapid release of cytokines from maturing myeloid cells, proving the drugs are functionally restoring normal biology.

References

-

Dang, L., et al. (2009).[9] Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[7][10][11][12][13][14][15] Nature, 462(7274), 739–744. Link

-

Ward, P. S., et al. (2010).[16] The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate.[17][10][15] Cancer Cell, 17(3), 225–234. Link

-

Xu, W., et al. (2011).[16] Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Cancer Cell, 19(1), 17–30. Link

-

Figueroa, M. E., et al. (2010). Leukemic IDH1 and IDH2 mutations result in a hypermethylation phenotype, disrupt TET2 function, and impair hematopoietic differentiation. Cancer Cell, 18(6), 553–567. Link

-

Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable isotope dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391–1395. Link

-

Waitkus, M. S., et al. (2018). Biological roles and therapeutic potential of IDH mutations in cancer. Cancer Cell, 34(2), 186-195. Link

-

Chowdhury, R., et al. (2011). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases.[18] EMBO Reports, 12(5), 463–469. Link

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond Brooding on Oncometabolic Havoc in IDH-Mutant Gliomas and AML: Current and Future Therapeutic Strategies [mdpi.com]

- 5. Targeting distinct amino acid metabolic vulnerabilities in IDH-mutant and IDH-wildtype gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ivosidenib - Wikipedia [en.wikipedia.org]

- 8. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzymatic activity that converts α-ketoglutarate to 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

- 15. Registered report: The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate | eLife [elifesciences.org]

- 16. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 17. Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

Understanding 13C NMR spectroscopy for labeled compounds.

Advanced Strategies in C NMR Spectroscopy for Labeled Compounds

A Technical Guide for Structural Elucidation and Metabolic Flux Analysis

Executive Summary

For the drug development professional or structural biologist,

Part 1: Theoretical Foundations of C Enrichment

The Sensitivity vs. Complexity Trade-off

Enriching a compound with

-

Natural Abundance: The probability of two

C nuclei being adjacent is negligible ( -

Enriched Systems: In uniformly labeled (U-

C) compounds, every carbon couples to its neighbors. A simple singlet becomes a complex multiplet (doublet of doublets, etc.) governed by

Relaxation and the NOE Trap

In standard proton-decoupled

-

The Problem: This enhancement is non-uniform. Protonated carbons receive full enhancement; quaternary carbons receive little. This renders integration useless for quantitative isotopomer analysis.

-

The Solution: Inverse Gated Decoupling . The decoupler is ON only during acquisition (to collapse

splittings) and OFF during the relaxation delay (to dissipate NOE).

Part 2: Strategic Pulse Sequences for Labeled Systems

Selecting the correct pulse sequence is critical. The following decision matrix guides the experimentalist based on the analytical goal.

The "Truth" Sequence: Inverse Gated Decoupling (zgig)

-

Purpose: Absolute quantitation of enrichment levels.

-

Mechanism: Decoupler is gated off during

(relaxation delay) to suppress NOE buildup. -

Critical Parameter:

must be

The "Skeleton" Sequence: 2D INADEQUATE

-

Purpose: Direct tracing of the carbon backbone.[2]

-

Mechanism: The Incredible Natural Abundance DoublE QUAntum Transfer Experiment filters out isolated

C spins (singlets) and detects only coupled -

Application: In labeled compounds, this sequence maps the entire connectivity network without proton reliance. It is the gold standard for establishing C-C connectivity in unknowns.

The "Sensitivity" Sequence: H- C HSQC

-

Purpose: High-throughput screening or low-concentration samples.

-

Mechanism: Transfers magnetization from sensitive

H to insensitive -

Note for Labeled Samples: Standard HSQC spectra of U-

C compounds will show splitting in the carbon dimension due to

Visualization: Pulse Sequence Decision Tree

Figure 1: Decision matrix for selecting NMR pulse sequences based on labeling status and analytical objectives.

Part 3: Experimental Protocol: Metabolic Flux Analysis (MFA)

This protocol describes the workflow for analyzing

Reagents and Standards

-

Tracer: [U-

C]Glucose or [1,2- -

Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (

ppm). -

Extraction Solvent: Perchloric acid (PCA) or Methanol/Chloroform/Water (dual-phase).

Step-by-Step Methodology

Step 1: Labeling and Quenching

-

Culture cells in medium containing the

C-tracer until isotopic steady state is reached (typically 5-6 cell doublings). -

Rapid Quenching: Metabolism must be stopped instantly. Wash cells with ice-cold saline, then immediately add liquid nitrogen or ice-cold methanol (-80°C). Rationale: Prevents turnover of high-energy metabolites like ATP.

Step 2: Metabolite Extraction

-

Lyse cells (sonication or freeze-thaw cycles).

-

Perform extraction (e.g., Methanol/Chloroform).

-

Lyophilize the aqueous phase to remove solvents.

-

Reconstitution: Dissolve the dried extract in 600 µL D

O containing 0.5 mM DSS and 10 mM phosphate buffer (pH 7.4).-

Self-Validating Check: The pH must be strictly controlled. Chemical shifts of organic acids (lactate, succinate) are pH-dependent. A drifting pH will misalign peaks against library databases.

-

Step 3: NMR Acquisition (Quantitative)

-

Probe: 5mm CryoProbe (preferred) or Broadband Observe (BBO).

-

Sequence: zgig (Inverse Gated Decoupling).

-

Parameters:

-

Relaxation Delay (

): 10–20 seconds (ensure -

Spectral Width: 250 ppm.

-

Scans: 256–1024 (depending on concentration).

-

Temperature: 298 K (regulated).

-

Step 4: Data Analysis (Isotopomer Distribution)

-

Integrate the satellite peaks (arising from

) relative to the central singlet (if present) or sum all isotopomer integrals. -

Calculate Positional Enrichment :

Note: Since

Visualization: MFA Workflow

Figure 2: End-to-end workflow for 13C Metabolic Flux Analysis.

Part 4: Data Interpretation & Coupling Constants

In labeled compounds, the scalar coupling constant (

Typical C- C Coupling Values

Understanding the magnitude of

| Bond Type | Typical | Structural Insight |

| Aliphatic Single (C-C) | 35 – 40 | Standard sp |

| Functionalized (C-O-C) | 40 – 50 | Electronegative substituents increase |

| Aromatic (C=C) | 55 – 65 | Ring systems (e.g., Phenylalanine). |

| Double Bond (C=C) | 65 – 85 | Alkenes. |

| Triple Bond (C≡C) | 170 – 180 | Alkynes (rare in metabolites). |

| Carbonyl (C-C=O) | 50 – 60 | Connection to ketone/acid groups. |

Interpreting Multiplets

In a 1D spectrum of a uniformly labeled compound:

-

Doublet: Indicates the carbon is bonded to one other labeled carbon.

-

Triplet (approx 1:2:1): Indicates the carbon is flanked by two labeled carbons (e.g., the central carbon of glycerol).

-

Complex Multiplets: Arise when

values to neighbors differ significantly (e.g.,

Part 5: Advanced Applications in Drug Development

Biosynthetic Pathway Elucidation

By feeding

Isotopomer Distribution Analysis (IDA)

In drug metabolism, IDA distinguishes between pathways. For example, determining if a drug is metabolized via direct oxidation or skeletal rearrangement. The specific pattern of

References

-

BenchChem. (2025).[3][4] Application Notes and Protocols for 13C Isotopomer Analysis using NMR Spectroscopy. BenchChem.[3][4] Link

-

Lane, A. N., Fan, T. W., & Higashi, R. M. (2008). Isotopomer-based metabolomic analysis by NMR and mass spectrometry.[4][5][6] Methods in Cell Biology.

- Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of protein residues in the study of metabolic fluxes. European Journal of Biochemistry.

-

Cayman Chemical. Metabolic Flux Analysis: A Guide to 13C-Labeling Experiments.Link

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 13C-13C Coupling Constants. University of Wisconsin-Madison. Link

-

Bruker. High Resolution NMR Pulse Sequences: INADEQUATE and Inverse Gated Decoupling. Bruker User Manuals. Link

Sources

- 1. chem.uoi.gr [chem.uoi.gr]

- 2. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cds.ismrm.org [cds.ismrm.org]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

The Dual Nature of 2-Hydroxyglutarate: An In-depth Technical Guide to its Metabolic Crossroads in Health and Disease

This guide provides a comprehensive exploration of the metabolic pathways involving 2-hydroxyglutarate (2-HG), a metabolite that has emerged from relative obscurity to become a focal point in cancer research and metabolic studies. We will delve into the synthesis and degradation of its two enantiomeric forms, D-2-HG and L-2-HG, their roles as oncometabolites, and their impact on cellular signaling and the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of 2-HG metabolism and its therapeutic implications.

Introduction: The Rise of a Metabolite of Interest

2-Hydroxyglutarate is a five-carbon dicarboxylic acid structurally similar to the key tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG)[1][2]. For many years, 2-HG was considered a minor, perhaps insignificant, product of cellular metabolism[3]. However, the discovery of its massive accumulation in certain cancers and rare metabolic disorders has unveiled its potent biological activities, establishing it as a critical player in cellular physiology and pathology. This guide will dissect the metabolic pathways that govern the levels of 2-HG, the consequences of its accumulation, and the experimental approaches to study this fascinating molecule.

The Two Faces of 2-Hydroxyglutarate: D- and L-Enantiomers

2-HG exists in two chiral forms, D-2-hydroxyglutarate (D-2-HG or (R)-2-HG) and L-2-hydroxyglutarate (L-2-HG or (S)-2-HG)[1][2]. These enantiomers are produced and degraded through distinct enzymatic reactions and have overlapping yet unique biological effects.

D-2-Hydroxyglutarate: The Archetypal Oncometabolite

Synthesis of D-2-HG:

The primary and most studied route for D-2-HG production is through the neomorphic (new function) activity of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes[4][5][6]. These mutations are frequently found in gliomas, acute myeloid leukemia (AML), and other cancers[6][7].

-

Mutant IDH1/2: Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-KG. However, specific heterozygous point mutations, most commonly at arginine 132 in IDH1 (R132H) and arginine 172 or 140 in IDH2, confer a new enzymatic function[4][5]. Instead of converting isocitrate to α-KG, these mutant enzymes gain the ability to reduce α-KG to D-2-HG in an NADPH-dependent manner[4][5]. Tumors with IDH1/2 mutations can accumulate D-2-HG to millimolar concentrations, hundreds of times higher than in normal tissues[4][6]. Interestingly, the efficient production of D-2-HG by mutant IDH1 in glioma cells appears to require the presence of the wild-type IDH1 allele[8].

-

Other sources of D-2-HG: While mutant IDH is the major source of D-2-HG in cancer, low levels can be produced by the promiscuous activity of other enzymes, such as 3-phosphoglycerate dehydrogenase (PHGDH)[7].

Degradation of D-2-HG:

The primary mechanism for D-2-HG removal is its oxidation back to α-KG, a reaction catalyzed by D-2-hydroxyglutarate dehydrogenase (D2HGDH)[9][10][11][12]. This FAD-dependent enzyme is located in the mitochondria[9][10].

-

D-2-Hydroxyglutaric Aciduria: Inherited loss-of-function mutations in the D2HGDH gene lead to the rare metabolic disorder D-2-hydroxyglutaric aciduria (D-2-HGA), characterized by the accumulation of D-2-HG and progressive neurological damage[9].

L-2-Hydroxyglutarate: A Metabolite of Hypoxia and Acidity

Synthesis of L-2-HG:

L-2-HG is primarily generated through the "promiscuous" catalytic activity of lactate dehydrogenase (LDHA) and malate dehydrogenase (MDH1 and MDH2)[1][13][14]. These enzymes, under specific conditions, can utilize α-KG as an alternative substrate and reduce it to L-2-HG.

-

Hypoxia and Acidity: The production of L-2-HG is notably increased under hypoxic (low oxygen) and acidic conditions, which are common features of the tumor microenvironment[1][14][15][16]. This suggests a role for L-2-HG in the metabolic adaptation of cancer cells to stress.

Degradation of L-2-HG:

Similar to its D-enantiomer, L-2-HG is cleared by being oxidized to α-KG. This reaction is catalyzed by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH)[17][18][19][20].

-

L-2-Hydroxyglutaric Aciduria: Mutations in the L2HGDH gene cause L-2-hydroxyglutaric aciduria (L-2-HGA), another rare neurometabolic disorder characterized by the accumulation of L-2-HG and severe neurological symptoms[17][18][19].

Caption: Overview of 2-HG Synthesis and Degradation.

The Oncogenic Mechanisms of 2-Hydroxyglutarate

The accumulation of both D- and L-2-HG drives tumorigenesis through a variety of mechanisms, primarily by acting as a competitive inhibitor of α-KG-dependent dioxygenases[2][7][21][22]. These enzymes utilize α-KG as a co-substrate to catalyze a wide range of reactions, including demethylation of histones and DNA, and regulation of hypoxia-inducible factor (HIF) signaling.

Epigenetic Dysregulation

By inhibiting α-KG-dependent dioxygenases such as the TET family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases, 2-HG leads to widespread hypermethylation of DNA and histones[2][13]. This epigenetic remodeling can silence tumor suppressor genes and alter gene expression programs, ultimately blocking cellular differentiation and promoting oncogenesis[2][8][23].

Impairment of DNA Repair

2-HG has been shown to suppress homologous recombination, a critical DNA double-strand break repair pathway[24]. This effect may be mediated by the inhibition of α-KG-dependent histone demethylases that are required for the DNA damage response[2]. The resulting defect in DNA repair renders cancer cells with high levels of 2-HG more sensitive to therapies that induce DNA damage, such as PARP inhibitors[24].

Modulation of Cellular Signaling

2-HG can also impact key cellular signaling pathways:

-

HIF Signaling: Under normoxic conditions, α-KG-dependent prolyl hydroxylases mark the alpha subunit of HIF for degradation. By inhibiting these enzymes, 2-HG can lead to the stabilization of HIF-1α, a transcription factor that promotes adaptation to hypoxia and is often associated with tumorigenesis[1][13][16].

-

mTOR Signaling: There is evidence that 2-HG can activate the mTOR signaling pathway, a central regulator of cell growth and proliferation[25][26]. This may occur through the inhibition of the α-KG-dependent demethylase KDM4A, which in turn leads to the stabilization of DEPTOR, a negative regulator of mTOR[25][26]. Conversely, other studies suggest that 2-HG can inhibit mTOR signaling by inhibiting ATP synthase[27][28]. The context-dependent nature of this regulation is an active area of research.

Caption: Downstream Effects of 2-HG Accumulation.

2-Hydroxyglutarate in the Tumor Microenvironment and Immunity

Recent research has highlighted the role of 2-HG in modulating the tumor microenvironment and anti-tumor immunity. D-2-HG can create an immunosuppressive milieu by inhibiting T-cell proliferation and function[7][29]. It can also affect the function of innate immune cells like macrophages and dendritic cells[29][30]. This immunomodulatory role of 2-HG is a critical consideration for the development of cancer immunotherapies.

Therapeutic Targeting of 2-HG Metabolism

The central role of D-2-HG in driving IDH-mutant cancers has made its production a prime target for therapeutic intervention. Small molecule inhibitors that specifically target the mutant IDH1 and IDH2 enzymes have been developed and have shown clinical efficacy in patients with AML and cholangiocarcinoma[7][13]. These inhibitors block the production of D-2-HG, thereby reversing its oncogenic effects[31].

Experimental Methodologies for Studying 2-Hydroxyglutarate

A variety of experimental techniques are employed to investigate the metabolic pathways and biological functions of 2-HG.

Quantification of 2-HG

Accurate measurement of D- and L-2-HG levels in cells, tissues, and biofluids is crucial.

-

Mass Spectrometry-based Methods: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for the sensitive and specific quantification of 2-HG enantiomers. These methods allow for the separation and precise measurement of D-2-HG and L-2-HG.

Table 1: Comparison of 2-HG Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| LC-MS | Chromatographic separation followed by mass-based detection | High sensitivity and specificity, can distinguish enantiomers with chiral chromatography | Requires specialized equipment and expertise |

| GC-MS | Derivatization followed by chromatographic separation and mass-based detection | High sensitivity and specificity | Requires derivatization, which can be time-consuming |

| Enzymatic Assays | Coupled enzyme reactions leading to a colorimetric or fluorometric readout | High-throughput, relatively inexpensive | May not distinguish between enantiomers, can be prone to interference |

Experimental Protocols

Protocol 1: Extraction of 2-HG from Cultured Cells for LC-MS Analysis

-

Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the protein precipitate.

-

Sample Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

-

Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

Causality Behind Experimental Choices: The use of a cold extraction solvent and keeping samples on ice throughout the procedure is critical to quench metabolic activity and prevent enzymatic degradation of 2-HG. The protein precipitation step is essential to remove proteins that can interfere with the LC-MS analysis.

Protocol 2: In Vitro IDH1 Mutant Enzyme Activity Assay

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, and NADPH.

-

Enzyme and Substrate Addition: Add recombinant mutant IDH1 enzyme to the reaction mixture. Initiate the reaction by adding the substrate, α-KG.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent (e.g., methanol).

-

2-HG Detection: Measure the amount of D-2-HG produced using LC-MS or a specific enzymatic assay. The consumption of NADPH can also be monitored spectrophotometrically at 340 nm.

Self-Validating System: This protocol includes a no-enzyme control and a no-substrate control to ensure that the production of 2-HG is dependent on both the mutant IDH1 enzyme and the α-KG substrate.

Caption: Workflow for 2-HG Quantification by LC-MS.

Conclusion and Future Directions

The study of 2-hydroxyglutarate has fundamentally altered our understanding of the interplay between metabolism and cancer. From its role as a key oncometabolite in IDH-mutant tumors to its function in cellular adaptation to hypoxia, 2-HG continues to be a rich area of investigation. Future research will likely focus on further elucidating the complex downstream effects of 2-HG, its role in a broader range of diseases, and the development of novel therapeutic strategies that target its metabolic pathways. The continued development of sophisticated analytical and experimental tools will be paramount to unraveling the remaining mysteries of this intriguing metabolite.

References

-

Mapmygenome. L2HGDH Gene: Function, Role in Disease, and Clinical Significance. [Link]

-

Dang, L., White, D. W., Gross, S., Bennett, B. D., Bittinger, M. A., Driggers, E. M., ... & Yen, K. E. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739-744. [Link]

-

O'Day, T., Harsch, K., & Traphagen, N. (2024). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry, 68(4), 543-556. [Link]

-

Fu, X., Chin, R. M., Fiorillo, M., & Tompos, L. (2015). 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling. Cell Metabolism, 22(3), 508-515. [Link]

-

Koivunen, P., & Lee, S. (2020). 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling, 33(13), 903-926. [Link]

-

Bevital. (2020). Review: 2-Hydroxyglutarate in Cancer Cells. [Link]

-

Mapmygenome. D2HGDH Gene: Function, Mutations, and Role in Cancer. [Link]

-

Dang, L., White, D. W., Gross, S., Bennett, B. D., Bittinger, M. A., Driggers, E. M., ... & Yen, K. E. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739-744. [Link]

-

Losman, J. A., & Kaelin, W. G. (2013). What a difference a hydroxyl makes: mutant IDH, (R)-2-hydroxyglutarate, and cancer. Genes & Development, 27(8), 836-852. [Link]

-

MedlinePlus. D2HGDH gene. [Link]

-

MedlinePlus. L2HGDH gene. [Link]

-

Jin, G., Reitman, Z. J., Duncan, C. G., Spasojevic, I., Rasheed, B. A., ... & Yan, H. (2013). Disruption of Wild-Type IDH1 Suppresses D-2-Hydroxyglutarate Production in IDH1-Mutated Gliomas. Cancer Research, 73(2), 496-501. [Link]

-

Sulkowski, P. L., Corso, C. D., Robinson, N. D., Scanlon, S. E., Purshouse, K. R., ... & Glazer, P. M. (2017). 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity. Science Translational Medicine, 9(395), eaal2463. [Link]

-

Wikipedia. L2HGDH. [Link]

-

MedlinePlus. L2HGDH gene. [Link]

-

MedlinePlus. D2HGDH gene. [Link]

-

Du, X., & Hu, H. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology, 9, 651317. [Link]

-

Ye, D., Guan, K. L., & Xiong, Y. (2018). Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. Trends in Cancer, 4(2), 151-165. [Link]

-

Ye, D., Guan, K. L., & Xiong, Y. (2018). Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. Trends in Cancer, 4(2), 151-165. [Link]

-

Wikipedia. Citric acid cycle. [Link]

-

Lin, G., Li, X., Chen, J., & Wu, J. (2019). Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria. Journal of Biological Chemistry, 294(19), 7859-7871. [Link]

-

Carbonneau, M., & Mallette, F. A. (2016). The oncometabolite 2-hydroxyglutarate activates the mTOR signalling pathway. Nature Communications, 7, 12700. [Link]

-

O'Day, T., Harsch, K., & Traphagen, N. (2024). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry, 68(4), 543-556. [Link]

-

DiNardo, C. D., & de Botton, S. (2022). 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies. Cancers, 14(12), 2886. [Link]

-

Li, F., & Ye, D. (2024). Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation, 5(6), 100523. [Link]

-

Wikipedia. D2HGDH. [Link]

-

Chen, X., & Li, Y. (2024). Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity. Heliyon, 10(2), e24454. [Link]

-

Intlekofer, A. M., Demetriou, C., & Finley, L. W. S. (2015). Hypoxia Induces Production of L-2-Hydroxyglutarate. Cell Metabolism, 22(2), 304-311. [Link]

-

Zhang, Z., & Chen, G. (2021). The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway. Journal of Neuroinflammation, 18(1), 111. [Link]

-

Rakheja, D., & Boriack, R. L. (2013). The emerging role of d-2-hydroxyglutarate as an oncometabolite in hematolymphoid and central nervous system neoplasms. Frontiers in Oncology, 3, 169. [Link]

-

UniProt. D2HGDH - D-2-hydroxyglutarate dehydrogenase, mitochondrial - Homo sapiens (Human). [Link]

-

Li, F., & Ye, D. (2024). Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation, 5(6), 100523. [Link]

-

Carbonneau, M., & Mallette, F. A. (2016). The oncometabolite 2-hydroxyglutarate activates the mTOR signalling pathway. Nature Communications, 7, 12700. [Link]

-

Lac-Trang, T. N., & Pollyea, D. A. (2024). Targeting glycolysis to rescue 2-hydroxyglutarate immunosuppressive effects in dendritic cells and acute myeloid leukemia. Haematologica, 109(8), 2111-2113. [Link]

-

Oldham, W. M., & Loscalzo, J. (2017). L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH. Journal of Biological Chemistry, 292(36), 14934-14944. [Link]

-

Oldham, W. M., & Loscalzo, J. (2017). L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH. Journal of Biological Chemistry, 292(36), 14934-14944. [Link]

-

Lac-Trang, T. N., & Pollyea, D. A. (2024). Targeting glycolysis to rescue 2-hydroxyglutarate immunosuppressive effects in dendritic cells and acute myeloid leukemia. Haematologica, 109(8), 2111-2113. [Link]

-

Mullen, A. R., & DeBerardinis, R. J. (2015). Evidence that 2-hydroxyglutarate is not readily metabolized in colorectal carcinoma cells. Cancer & Metabolism, 3, 13. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What a difference a hydroxyl makes: mutant IDH, (R)-2-hydroxyglutarate, and cancer [genesdev.cshlp.org]

- 7. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. D2HGDH gene: MedlinePlus Genetics [medlineplus.gov]

- 10. medlineplus.gov [medlineplus.gov]

- 11. D2HGDH - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. L2HGDH gene: MedlinePlus Genetics [medlineplus.gov]

- 18. L2HGDH - Wikipedia [en.wikipedia.org]

- 19. medlineplus.gov [medlineplus.gov]

- 20. Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The emerging role of d-2-hydroxyglutarate as an oncometabolite in hematolymphoid and central nervous system neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The oncometabolite 2-hydroxyglutarate activates the mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Targeting glycolysis to rescue 2-hydroxyglutarate immunosuppressive effects in dendritic cells and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 31. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Neomorphic Shift: A Technical Guide to Mutant IDH1/2 and 2-Hydroxyglutarate

Topic: The Role of Mutant IDH1/2 in 2-Hydroxyglutarate Production Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The discovery that somatic mutations in Isocitrate Dehydrogenase 1 and 2 (IDH1/2) confer a neomorphic enzymatic activity represents a paradigm shift in cancer metabolism. Unlike classical loss-of-function tumor suppressors, mutant IDH enzymes actively drive tumorigenesis through the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1]

This guide dissects the molecular mechanics of this shift, the downstream epigenetic dysregulation caused by 2-HG accumulation, and provides a validated analytical workflow for its quantification in clinical and research settings.

Mechanistic Deep Dive: The Neomorphic Reaction

Wild-type (WT) IDH1 (cytosolic) and IDH2 (mitochondrial) catalyze the oxidative decarboxylation of isocitrate to

The Structural Basis of Mutation

Mutations predominantly occur at active site arginine residues: R132 (IDH1) and R140/R172 (IDH2).[2]

-

WT Mechanism: The arginine residues normally form hydrogen bonds with the

-carboxylate of isocitrate, stabilizing the enzyme-substrate complex for oxidative decarboxylation. -

Mutant Mechanism: The mutation disrupts this binding, reducing affinity for isocitrate. Crucially, it alters the active site to favor the binding of NADPH and

-KG. The enzyme then catalyzes the reduction of

Reaction Kinetics Comparison

| Feature | Wild-Type IDH1/2 | Mutant IDH1/2 (Neomorphic) |

| Primary Substrate | Isocitrate | |

| Cofactor | NADP+ (Reduced to NADPH) | NADPH (Oxidized to NADP+) |

| Reaction Type | Oxidative Decarboxylation | Reduction |

| Product | (R)-2-Hydroxyglutarate (2-HG) | |

| Physiological Consequence | TCA Cycle Flux / Redox Balance | Oncometabolite Accumulation |

Pathway Visualization

The following diagram illustrates the divergence between physiological TCA cycling and the pathological generation of 2-HG.

Caption: Divergence of IDH metabolism. WT enzymes drive the TCA cycle (Green), while Mutant enzymes shunt a-KG toward 2-HG production (Red).

The Oncometabolite: Pathological Consequences

2-HG is structurally similar to

Key Targets Inhibited by 2-HG[3][4][5][6]

-

TET Family (TET1/2):

-

JmjC Histone Demethylases (e.g., KDM4A/B):

Caption: 2-HG acts as a competitive antagonist, inhibiting demethylases and locking cells in an undifferentiated, proliferative state.

Technical Protocol: LC-MS/MS Quantification of 2-HG

Accurate quantification of 2-HG is critical for verifying IDH mutation status and monitoring therapeutic response. The following protocol utilizes Diacetyl-L-tartaric anhydride (DATAN) derivatization to separate the enantiomers (D-2-HG vs L-2-HG), as only the D-enantiomer is the oncometabolite.

Reagents & Materials

-

Internal Standard (IS): D-2-Hydroxyglutarate-13C5.

-

Derivatization Agent: DATAN (50 mg/mL in dichloromethane/acetic acid).

-

Mobile Phase A: Ammonium formate (pH 3.6).

-

Mobile Phase B: Acetonitrile.

Step-by-Step Workflow

Step 1: Sample Preparation

-

Aliquot 10 µL of plasma/cell lysate into a clean tube.

-

Add 10 µL of Internal Standard solution (13C5-2-HG).

-

Protein Precipitation: Add 500 µL of Methanol (cold). Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a fresh glass vial and evaporate to dryness under Nitrogen stream (40°C).

Step 2: Derivatization (Critical Step)

-

Reconstitute dried residue in 50 µL of DATAN solution .

-

Incubate at 75°C for 30 minutes . Note: This step forms diastereomers allowing chiral separation on achiral columns.

-

Cool to room temperature.

-

Evaporate to dryness under Nitrogen.

-

Reconstitute in 100 µL of water.

Step 3: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Ionization: ESI Negative Mode.

-

MRM Transitions:

-

2-HG-DATAN: m/z 363.0

147.0 -

IS-DATAN: m/z 368.0

152.0

-

Step 4: Data Interpretation

-

The DATAN derivatization will yield two distinct peaks for D-2-HG and L-2-HG.

-

IDH Mutant Positive: Significant elevation of the D-2-HG peak (often >100-fold vs WT).

-

Hypoxia/Artifact: Elevation of L-2-HG (typically much lower magnitude).

Therapeutic Targeting: IDH Inhibitors

Small molecule inhibitors have been developed to specifically bind the mutant enzymes.[4][5]

Mechanism of Action

-

Ivosidenib (AG-120): Targets mutant IDH1.[2][7][8][9] It binds to the allosteric site of the enzyme, preventing the conformational change required for catalysis. It locks the enzyme in a non-catalytic state.

-

Enasidenib (AG-221): Targets mutant IDH2.[1][2][10] It binds to the dimer interface, stabilizing the open conformation and preventing the reduction of

-KG.

Clinical Implications

Treatment results in a rapid decrease in plasma 2-HG levels (often within days), followed by the release of the differentiation block. This manifests clinically as the "Differentiation Syndrome," where leukemic blasts mature into functional neutrophils.

References

-

Ward, P. S., et al. (2010).[11] The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate.[5][12] Cancer Cell. Link

-

Xu, W., et al. (2011).[13] Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[5] Cancer Cell. Link

-

Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[14][3][15][16][17] Nature. Link

-

DiNardo, C. D., et al. (2018). Durable Remissions with Ivosidenib in IDH1-Mutated Relapsed or Refractory AML. New England Journal of Medicine. Link

-

Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Application Note. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of cancer-associated IDH2 mutations that differ in tumorigenicity, chemosensitivity and 2-hydroxyglutarate production | Oncotarget [oncotarget.com]

- 3. The oncometabolite D-2-hydroxyglutarate promotes DNA hypermethylation at lineage-specific enhancers controlling microglial activation in IDHmut gliomas | bioRxiv [biorxiv.org]

- 4. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASH 2018 | Ivosidenib or enasidenib in combination with induction and consolidation therapy in newly diagnosed acute myeloid leukemia with IDH or IDH2 mutation [aml-hub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Detection of 2-hydroxyglutarate in IDH-mutated glioma patients by in vivo spectral-editing and 2D correlation magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. Identification of additional IDH mutations associated with oncometabolite R(-)-2-hydroxyglutarate production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Registered report: The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate | eLife [elifesciences.org]

- 13. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 14. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thieme-connect.com [thieme-connect.com]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. lcms.cz [lcms.cz]

Methodological & Application

Application Note: High-Precision Quantification of (2R)-2-Hydroxyglutarate in Plasma Using Isotope-Dilution LC-MS/MS

Internal Standard: (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 Derivatization Reagent: Diacetyl-L-Tartaric Anhydride (DATAN)[1][2][3]

Introduction & Clinical Significance

(2R)-2-Hydroxyglutarate (D-2-HG) is a critical oncometabolite associated with neomorphic mutations in Isocitrate Dehydrogenase (IDH1 and IDH2). While the (S)-enantiomer is produced under hypoxic conditions, the (R)-enantiomer accumulates specifically in cancers such as Acute Myeloid Leukemia (AML) and low-grade gliomas due to the mutant enzyme's altered affinity, converting

Accurate quantification is challenging because the (R) and (S) enantiomers are chromatographically identical on standard reverse-phase columns. This protocol details a chiral derivatization workflow using Diacetyl-L-Tartaric Anhydride (DATAN).[1][2] This method creates diastereomers that are separable on a standard C18 column, utilizing (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 as the internal standard (IS) to correct for matrix effects and derivatization efficiency.

Biological Mechanism

The following diagram illustrates the metabolic shift driving (2R)-2-HG accumulation.

Figure 1: Pathological generation of (2R)-2-HG by mutant IDH enzymes versus physiological (2S)-2-HG production.

Chemical Strategy & Internal Standard

Why (2R)-2-HG-13C5?

Using a carbon-13 labeled analog is superior to deuterated standards (e.g., D3 or D4) for two reasons:

-

Stability: No deuterium exchange occurs with the solvent protons.

-

Co-elution: 13C isotopes co-elute perfectly with the analyte, whereas deuterated compounds often show slight chromatographic shifts, leading to imperfect ionization correction.

The DATAN Reaction

DATAN reacts with the hydroxyl group of 2-HG to form a diastereomeric ester.

-

Analyte: (2R)-2-HG (

) -

Internal Standard: (2R)-2-HG-13C5 (

)

Experimental Protocol

3.1 Materials

-

Internal Standard: (2R)-2-Hydroxyglutaric acid disodium salt-13C5.

-

Derivatization Reagent: (+)-Diacetyl-L-tartaric anhydride (DATAN).[3]

-

Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Glacial Acetic Acid, Ammonium Formate.

3.2 Stock Solution Preparation

-

IS Stock (1 mM): Dissolve 1 mg of (2R)-2-HG-13C5 in water (adjust volume based on exact weight). Store at -80°C.

-

DATAN Reagent (50 mg/mL): Dissolve DATAN in Acetonitrile:Acetic Acid (4:1, v/v) .

-

Critical Note: Prepare fresh daily. Acetic acid is required to prevent hydrolysis of the anhydride before reaction.

-

3.3 Sample Preparation Workflow

Step 1: Protein Precipitation [6][7]

-